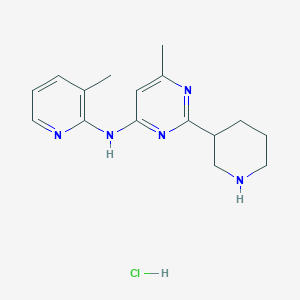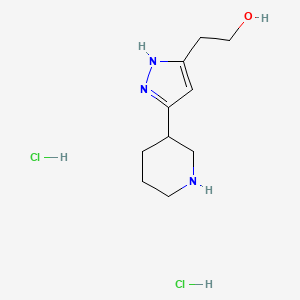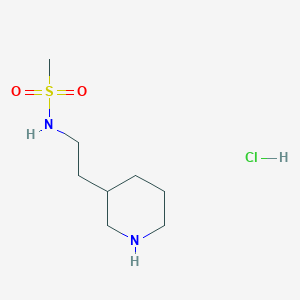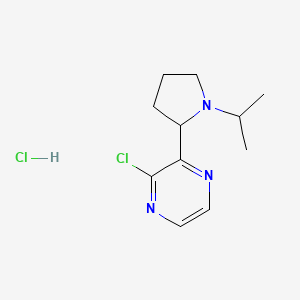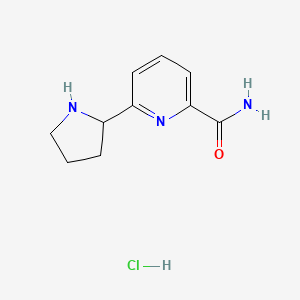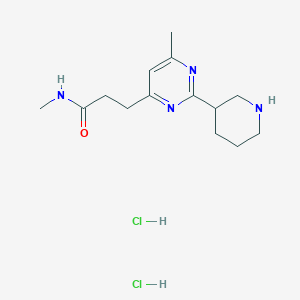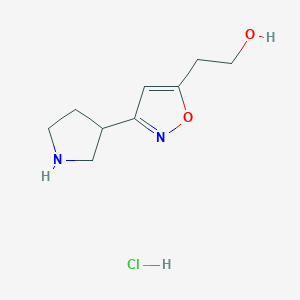
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride
Overview
Description
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride (hereafter referred to as 2-PIEH) is a compound that has been studied extensively in the scientific research community. It is primarily used as a reagent in organic synthesis, as well as in the study of chemical reactions and biochemical pathways. 2-PIEH has a wide variety of applications in the laboratory, ranging from the synthesis of compounds to the study of biochemical pathways and physiological effects.
Scientific Research Applications
Synthesis and Antimicrobial Evaluation
One application of compounds related to 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride is in the synthesis and evaluation of antimicrobial properties. For example, novel substituted 3-(2, 4-dimethyl-1H-pyrrol-3-yl)-5-phenyl-4, 5-dihydroisoxazole compounds, synthesized using hydroxylamine hydrochloride as a cyclizing agent in alcohol medium, have been evaluated for their in vitro antibacterial activity (Kumar, Kumar, & Nihana, 2017).
Chemical Synthesis and Characterization
Another application area is in the chemical synthesis and characterization of similar compounds. For instance, the synthesis of 5-substituted-3-phenacyloxime-1,2,4-oxadiazoles from acetylated or benzoylated benzoylthiacetamide with hydroxylamine hydrochloride has been explored, providing spectral evidence for a tetrahedral carbinolamine intermediate (Ronsisvalle, Guerrera, & Siracusa, 1981).
Applications in Crystal Structure Analysis
In crystal structure analysis, compounds like 2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride have been used for characterization. For example, the synthesis and crystal structure analysis of a compound synthesized using 4-hydroxy-L-proline and L-proline has been detailed, providing insights into molecular linkages and supramolecular structures (Fu et al., 2006).
Polymer Chemistry and Protection
There is also significant application in the field of polymer chemistry. 2-(pyridin-2-yl)ethanol, for example, has been used as a protecting group for carboxylic acids in polymer chemistry. It is selectively removable either chemically under alkaline conditions or thermally, demonstrating its utility in controlled polymerization processes (Elladiou & Patrickios, 2012).
Synthesis of Bioactive Compounds
The synthesis of bioactive compounds is another key application area. For instance, the simple assembly of polysubstituted pyrazoles and isoxazoles via ring closure-ring opening domino reaction, using 3-acyl-4,5-dihydrofurans with hydrazines and hydroxylamine, leads to the production of 2-(pyrazolyl)ethanols and 2-(isoxazolyl)ethanols. These compounds have potential bioactivity, as evident in their further transformation into potent bioactive compounds (Chagarovskiy et al., 2016).
properties
IUPAC Name |
2-(3-pyrrolidin-3-yl-1,2-oxazol-5-yl)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2.ClH/c12-4-2-8-5-9(11-13-8)7-1-3-10-6-7;/h5,7,10,12H,1-4,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSMHCDXGYUFOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NOC(=C2)CCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Pyrrolidin-3-yl-isoxazol-5-yl)-ethanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1',2',3',4',5',6'-Hexahydro-[2,3']bipyridinyl-5-carboxylic acidcyclopentylamide hydrochloride](/img/structure/B1402524.png)
![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)

